- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of AldehydesJournal of Organic Chemistry, 1999, 64(9), 3230-3236,
Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

4-Phenyl-1-buten-4-ol structure
Nom du produit:4-Phenyl-1-buten-4-ol
Numéro CAS:936-58-3
Le MF:C10H12O
Mégawatts:148.201683044434
MDL:MFCD00039617
CID:804060
PubChem ID:220119
4-Phenyl-1-buten-4-ol Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenemethanol, a-2-propen-1-yl-
- 4-Phenyl-1-buten-4-ol
- 1-PHENYL-3-BUTEN-1-OL
- 1-phenylbut-3-en-1-ol
- 1-Phenyl-but-3-en-1-ol
- RGKVZBXSJFAZRE-UHFFFAOYSA-N
- NSC2410
- UPENN_ABS_025
- 1-Phenyl-3-buten-1-ol #
- WSK_010
- Benzenemethanol, .alpha.-2-propenyl-
- NE41001
- P1329
- A9962
- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)
- Benzenemethanol, α-2-propenyl- (9CI)
- α-2-Propen-1-ylbenzenemethanol (ACI)
- 1-Hydroxy-1-phenyl-3-butene
- 4-Hydroxy-4-phenyl-1-butene
- 4-Phenyl-4-hydroxy-1-butene
- NSC 2410
- α-(Prop-2-en-1-yl)benzenemethanol
- α-2-Propenylbenzenemethanol
- α-Allylbenzyl alcohol
- Benzenemethanol, alpha-2-propen-1-yl-
- EN300-106199
- alpha-2-Propenylbenzenemethanol
- D92112
- CHEBI:131375
- NSC-2410
- 936-58-3
- 4-Phenyl-1-buten-4-ol, 97%
- SCHEMBL96509
- DTXSID50873266
- Benzenemethanol, alpha-2-propenyl-
- NCGC00161446-01
- alpha-2-Propen-1-ylbenzenemethanol
- D8Y58EE862
- 3-Buten-1-ol, 1-phenyl-
- 80735-94-0
- AS-57544
- MFCD00039617
- CS-0230926
- SY052128
- DB-056453
- AKOS004909699
-
- MDL: MFCD00039617
- Piscine à noyau: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- La clé Inchi: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- Sourire: OC(CC=C)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 148.08900
- Masse isotopique unique: 148.088815002g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 114
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 20.2
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 0.992 g/mL at 25 °C(lit.)
- Point d'ébullition: 234 °C(lit.)
- Point d'éclair: Température Fahrenheit: 215.6°f< br / >Degrés Celsius: 102 ° C< br / >
- Indice de réfraction: n20/D 1.53(lit.)
- Le PSA: 20.23000
- Le LogP: 2.29610
- Solubilité: Pas encore déterminé
4-Phenyl-1-buten-4-ol Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
4-Phenyl-1-buten-4-ol Données douanières
- Code HS:2906299090
- Données douanières:
Code douanier chinois:
2906299090Résumé:
2906299090 autres alcools aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2906299090 autres alcools aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
4-Phenyl-1-buten-4-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WI222-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97.0%(GC) | 1g |
¥391.0 | 2022-06-10 | |
Enamine | EN300-106199-0.5g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 0.5g |
$24.0 | 2023-10-28 | |
Enamine | EN300-106199-1.0g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 1g |
$30.0 | 2023-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252192-5 g |
1-Phenyl-3-buten-1-ol, |
936-58-3 | 5g |
¥647.00 | 2023-07-11 | ||
abcr | AB348629-25g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 25g |
€323.00 | 2025-02-22 | |
abcr | AB348629-25 g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 25g |
€361.00 | 2023-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |
1-PHENYL-3-BUTEN-1-OL |
936-58-3 | ≥97% | 1g |
¥308.0 | 2023-09-05 | |
Enamine | EN300-106199-0.1g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-106199-5.0g |
1-phenylbut-3-en-1-ol |
936-58-3 | 95% | 5g |
$70.0 | 2023-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97% | 1g |
¥260.90 | 2023-09-01 |
4-Phenyl-1-buten-4-ol Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
Référence
- Double Prins Cyclisation Enabled Rapid Access to α,ω-HydroxytetrahydropyransEuropean Journal of Organic Chemistry, 2022, 2022(40),,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
Référence
- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalystOrganic & Biomolecular Chemistry, 2005, 3(8), 1375-1380,
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Diethyl ether ; 0 °C; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl MoietiesChemistry - A European Journal, 2018, 24(37), 9234-9237,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Référence
- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C
Référence
- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift ReactionJournal of Organic Chemistry, 2018, 83(1), 23-48,
Synthetic Routes 13
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt
Référence
- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of AldehydesJournal of Organic Chemistry, 2020, 85(20), 12988-13003,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt
Référence
- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminumChemistry Letters, 2011, 40(5), 506-507,
Synthetic Routes 18
Conditions de réaction
1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Référence
- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in WaterJournal of the American Chemical Society, 1998, 120(35), 9102-9103,
Synthetic Routes 20
4-Phenyl-1-buten-4-ol Raw materials
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- Allyl acetate
- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-
- Tetraallyltin
- Benzaldehyde
4-Phenyl-1-buten-4-ol Preparation Products
4-Phenyl-1-buten-4-ol Littérature connexe
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936-58-3)4-Phenyl-1-buten-4-ol

Pureté:99%
Quantité:25g
Prix ($):233.0